REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH:13]([OH:15])[CH3:14])=[C:8]2[CH2:12][CH2:11][CH2:10][C:9]=12)=[O:4]>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:13](=[O:15])[CH3:14])=[C:8]2[CH2:12][CH2:11][CH2:10][C:9]=12)=[O:4] |f:2.3.4|
|
Name
|
3-(1-Hydroxy-ethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid methyl ester
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C2C1CCC2)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
FILTRATION
|
Details
|
Filter the hot reaction mixture solution
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
FILTRATION
|
Details
|
the filtration under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
WASH
|
Details
|
by silica gel chromatograph (eluting with 2% to 10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=C2C1CCC2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.39 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |